molecular formula C7H8ClN3 B8072502 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride

Cat. No.: B8072502
M. Wt: 169.61 g/mol
InChI Key: UYDXLECZWMQKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride is a heterocyclic organic compound featuring a fused pyrrolo-pyridine scaffold with an amine substituent at the 3-position. The compound’s hydrochloride salt enhances its solubility in aqueous media, making it suitable for drug discovery applications. Its core structure is shared with several pharmacologically active molecules, particularly those targeting kinases and neurotransmitter receptors .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-4-10-7-1-2-9-3-5(6)7;/h1-4,10H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDXLECZWMQKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-49-1
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride features a bicyclic structure that includes a pyrrole and pyridine moiety. This unique structure contributes to its interaction with biological targets, making it a subject of interest for drug development.

Structural Formula

The structural formula can be represented as follows:

C8H8ClN3\text{C}_8\text{H}_8\text{ClN}_3

This indicates the presence of chlorine, nitrogen, and carbon atoms in the compound.

Anticancer Properties

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride has been investigated for its anticancer properties. Studies show that derivatives of pyrrolo[3,2-c]pyridine exhibit significant inhibitory effects on various cancer cell lines.

Key Findings:

  • FGFR Inhibition: A related compound demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. The IC50 values for FGFR1–4 were reported as 7 nM, 9 nM, 25 nM, and 712 nM respectively .
  • Cell Proliferation: In vitro studies indicated that these compounds inhibited the proliferation of breast cancer cells (e.g., 4T1 cell line) and induced apoptosis .

Antiviral Activity

Research has also explored the antiviral potential of pyrrolo[3,2-c]pyridine derivatives. For instance, certain derivatives have shown effectiveness against HIV-1 integrase, a critical enzyme in the HIV life cycle. The IC50 values for some tested compounds ranged from 6 to 22 µM .

Other Pharmacological Activities

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride has also been associated with other biological activities:

  • Anti-inflammatory Effects: Some studies suggest that derivatives may possess anti-inflammatory properties.
  • Neuroprotective Effects: Investigations into the neuroprotective potential indicate possible applications in treating neurodegenerative diseases .

Research Table Summarizing Biological Activities

Activity Target IC50 Value Cell Line/Model Reference
FGFR InhibitionFGFR1–47–712 nM4T1 (breast cancer)
Antiviral ActivityHIV-1 Integrase6–22 µMBiochemical assays
Anti-inflammatoryVariousNot specifiedAnimal models
NeuroprotectiveCNS modelsNot specifiedVarious

Case Study 1: FGFR Inhibition in Breast Cancer

A study focusing on the inhibition of FGFRs by pyrrolo[3,2-c]pyridine derivatives revealed that compound 4h significantly reduced cell migration and invasion in breast cancer models. The mechanism involved down-regulation of matrix metalloproteinase (MMP9) and up-regulation of tissue inhibitor of metalloproteinases (TIMP2), indicating a potential therapeutic pathway for targeting FGFR in cancer treatment .

Case Study 2: Antiviral Efficacy

In another investigation, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their ability to inhibit HIV-1 integrase. The results demonstrated that specific modifications to the chemical structure enhanced potency against drug-resistant strains of HIV, suggesting avenues for developing new antiviral therapies .

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its role in drug development, biological activities, and potential therapeutic uses.

Anticancer Activity

Research has shown that 1H-Pyrrolo[3,2-c]pyridin-3-amine derivatives exhibit significant anticancer properties. For instance, studies have reported that modifications to the pyrrolopyridine scaffold can enhance potency against specific cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of pyrrolopyridine derivatives for their activity against lung cancer cells. The results indicated that certain compounds displayed IC50 values in the nanomolar range, suggesting strong inhibitory effects on cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that some derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In an evaluation of various pyrrolopyridine derivatives, researchers found that specific analogs demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the pyridine ring for enhancing antimicrobial efficacy .

Neuroprotective Effects

There is emerging evidence suggesting that 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study:
A preclinical study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that the compound could reduce amyloid-beta accumulation and improve cognitive function in treated animals .

Kinase Inhibition

1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride has been identified as a potential inhibitor of various kinases involved in cancer progression and inflammation.

Research Findings:
A series of studies have demonstrated that certain derivatives effectively inhibit kinases such as JAK2 and FLT3, which are critical targets in cancer therapy. The selectivity and potency of these compounds suggest their potential as therapeutic agents in targeted cancer treatments .

Development of Antidepressants

Recent research has explored the use of pyrrolopyridine derivatives in developing new antidepressant medications.

Research Findings:
In vitro studies have shown that these compounds can modulate serotonin receptors, indicating their potential role as novel antidepressants with fewer side effects compared to traditional therapies .

Table 1: Biological Activities of 1H-Pyrrolo[3,2-c]pyridin-3-amine Derivatives

Activity TypeTarget Organism/PathwayIC50 Value (µM)Reference
AnticancerLung Cancer Cells0.05
AntimicrobialStaphylococcus aureus0.25
NeuroprotectiveAmyloid-beta accumulationN/A
Kinase InhibitionJAK20.1
Serotonin ModulationSerotonin ReceptorsN/A

Comparison with Similar Compounds

Positional Isomers

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid () : This positional isomer features a carboxylic acid group at the 2-position instead of the amine at the 3-position. The substitution pattern significantly alters its hydrogen-bonding capacity and acidity (pKa ~4–5 for carboxylic acids vs. ~9–10 for amines), impacting its interactions with biological targets .
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (): A chloro-substituted analogue with a pyrrolo[2,3-b]pyridine core.

Extended Fused-Ring Systems

  • (S)-1-Benzyl-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride (): This compound incorporates a quinoline ring fused to the pyrrolopyridine core, increasing molecular weight (MW = 378.90) and lipophilicity (calculated logP ~3.5 vs. ~1.2 for the target compound). The extended aromatic system enhances π-π stacking interactions with protein targets, as seen in its activity as a 5-HT₆R/5-HT₃R antagonist .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (Water) Key Substituents Reference
1H-Pyrrolo[3,2-c]pyridin-3-amine HCl C₇H₈ClN₃ 181.61 Not reported High (hydrochloride) Amine (3-position)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 202.59 Not reported Moderate Cl (5-position), COOH (2-position)
(S)-1-(3-Chlorobenzyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine HCl C₂₂H₂₂Cl₂N₄ 413.35 136–276 Low Cl (3-benzyl), Quinoline fusion

Key Observations :

  • Hydrophilicity : The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogues like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • Thermal Stability: Extended fused-ring systems (e.g., quinoline derivatives) exhibit higher melting points (up to 276°C), suggesting stronger crystalline packing forces .

Critical Analysis of Structural Variations

  • Amine Position: The 3-amine group in the target compound provides a hydrogen-bond donor site critical for interactions with polar residues in enzyme active sites, unlike 2-carboxylic acid derivatives, which act as hydrogen-bond acceptors .
  • Halogen Effects : Chlorine or bromine substituents (e.g., in ) increase metabolic stability but may reduce solubility, necessitating salt formation for improved bioavailability .

Preparation Methods

Initial Oxidation and Nitration

The foundational approach begins with 2-bromo-5-methylpyridine (compound 11 ), which undergoes oxidation using m-chloroperbenzoic acid (mCPBA) to yield 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration with fuming nitric acid in concentrated sulfuric acid introduces a nitro group at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine-1-oxide (13 ). This step is critical for directing reactivity toward the pyrrole ring formation.

Enamine Formation and Cyclization

Treatment of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates the enamine intermediate (14 ), which undergoes iron-mediated cyclization in acetic acid to produce 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ). The iron-acetic acid system facilitates nitro group reduction and intramolecular cyclization, achieving a 72% yield.

Functionalization and Amination

Intermediate 15 is coupled with 3,4,5-trimethoxyphenylboric acid via Suzuki-Miyaura cross-coupling to install the aryl group, yielding 16 . Subsequent palladium-catalyzed amination using ammonia or protected amine sources introduces the 3-amine group. Hydrochloric acid treatment finalizes the hydrochloride salt, with purification via silica chromatography ensuring >95% purity.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
OxidationmCPBA, CH₂Cl₂, RT8990
NitrationHNO₃/H₂SO₄, 90°C7588
CyclizationFe, AcOH, 100°C7292
AminationNH₃, Pd(PPh₃)₄, 125°C6895

Cyclocondensation with Active Methylene Compounds

Precursor Synthesis

Alternative routes leverage 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a–c ) as starting materials. Refluxing 3a–c with malononitrile in acetic acid and catalytic HCl induces cyclocondensation, forming the pyrrolo[3,2-c]pyridine core. The amine group is introduced in situ via nucleophilic substitution at the 3-position.

Acid-Mediated Salt Formation

Post-cyclization, the free base is treated with hydrochloric acid in ethanol to precipitate 1H-pyrrolo[3,2-c]pyridin-3-amine hydrochloride. This method achieves an overall yield of 65%, with spectroscopic validation via ¹H NMR (δ 8.73 ppm, s, 1H) and HRMS ([M+H]⁺ = 220.0942).

Intramolecular Cyclization of Propargylamine Derivatives

Acylethynylpyrrole Intermediate

A third method involves synthesizing 2-(acylethynyl)pyrroles from pyrrole and bromoacetylenes. Propargylamine addition to this intermediate forms N-propargylenaminones, which undergo base-catalyzed cyclization (Cs₂CO₃, DMSO, 80°C) to yield the target scaffold.

Hydrochloride Salt Precipitation

The free amine is extracted into dichloromethane, washed with brine, and treated with HCl gas to precipitate the hydrochloride salt. This route offers scalability, with a 70% yield and >98% purity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Method 1 (Multi-Step): Highest purity (95%) but moderate yield (68%) due to sequential steps.

  • Method 2 (Cyclocondensation): Faster (4-hour reflux) but lower yield (65%).

  • Method 3 (Propargylamine): Scalable and efficient (70% yield) but requires specialized intermediates.

Industrial Applicability

Method 3 is favored for large-scale production due to fewer purification steps and compatibility with continuous flow systems. Method 1 remains optimal for research-scale synthesis requiring high purity.

Spectroscopic Validation and Quality Control

NMR Characterization

  • ¹H NMR (D₂O) : δ 8.45 (s, 1H, pyridine-H), 7.20 (d, J = 3.3 Hz, 1H, pyrrole-H), 6.85 (s, 2H, NH₂).

  • 13C NMR : 148.2 (C-2), 135.6 (C-3), 122.4 (C-4).

Mass Spectrometry

HRMS (ESI): m/z calcd for C₈H₈N₃ [M+H]⁺ 146.0718; found 146.0712.

Challenges and Optimization Strategies

Nitration Side Reactions

Over-nitration can occur at temperatures >90°C, necessitating strict thermal control.

Palladium Catalyst Poisoning

Residual amines from earlier steps may deactivate Pd(PPh₃)₄, requiring thorough intermediate washing.

Solvent Selection

DMSO in Method 3 enhances cyclization kinetics but complicates solvent recovery. Substituting with DMA improves sustainability.

Q & A

Q. What are the recommended methods for synthesizing 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride?

A multi-step synthesis is typically employed. For example, describes a route involving sulfonylation of the pyrroloquinoline core followed by coupling with substituted amines. Key steps include:

  • Sulfonylation : Reaction of 1H-pyrrolo[3,2-c]quinoline with 3-chlorophenylsulfonyl chloride under basic conditions.
  • Amine coupling : Use of substituted pyrrolidines or azetidines in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
    Yields vary (30–57%) depending on substituents; purification involves column chromatography and recrystallization .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • NMR spectroscopy : Key 1H^1H NMR signals include aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 10–12 ppm). For example, in , the methyl group in N,2-dimethyl derivatives appears at δ 2.61–2.62 ppm .
  • Elemental analysis : Used to validate molecular composition (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors ().
  • Storage : Keep in sealed containers at 2–8°C in a dry, dark environment to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ().
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)2_2) or ligands (Xantphos) may accelerate coupling reactions (refer to analogous protocols in ).
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) reduces side reactions like decomposition .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities ().

Q. How do structural modifications influence biological activity (e.g., receptor affinity)?

A structure-activity relationship (SAR) approach is used:

  • Substituent variation : shows that replacing a 3-methoxypropyl group with a trifluoropropyl chain on the pyrrolidine fragment increases 5-HT6R affinity by 2-fold (IC50_{50} from 15 nM to 7.5 nM) .
  • Docking studies : Use Glide (Schrödinger Suite) to predict binding modes. For example, highlights Glide’s accuracy (<1 Å RMSD in 50% of cases) for ligand-receptor complexes . Validate predictions with radioligand displacement assays (e.g., 3H^3H-LSD for 5-HT6R) .

Q. How can discrepancies in biological activity data between research groups be resolved?

  • Purity validation : Compare HPLC traces (e.g., ≥95% purity threshold in vs. 98% in ) .
  • Isomer control : Chiral HPLC or SFC separates enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives in ) .
  • Assay standardization : Use common reference compounds (e.g., clozapine for D3R assays) to calibrate protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.